Potassium cobalticyanide

Vue d'ensemble

Description

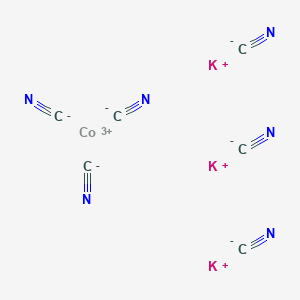

Potassium cobalticyanide, also known as tripotassium hexacyanocobaltate(III), is a coordination compound with the chemical formula K₃[Co(CN)₆]. It is a crystalline solid that is often used as a reagent and catalyst in various chemical reactions. The compound is known for its stability and unique chemical properties, making it valuable in both industrial and research applications.

Mécanisme D'action

Target of Action

Like other metal cyanides, it may interact with various enzymes and proteins within the cell, potentially altering their function .

Mode of Action

It’s possible that the compound could interact with its targets through the formation of coordinate covalent bonds, given the presence of the cyanide groups and the cobalt ion .

Biochemical Pathways

Metal cyanides like potassium cobalticyanide could potentially interfere with cellular respiration by binding to cytochrome c oxidase, a key enzyme in the electron transport chain .

Pharmacokinetics

As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the presence of transporters in the body .

Result of Action

Given its potential interaction with cellular respiration, it could potentially lead to cellular hypoxia .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions could potentially influence the action, efficacy, and stability of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tripotassium hexacyanocobaltate(III) can be synthesized through the reaction of cobalt(III) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

CoCl3+6KCN→K3[Co(CN)6]+3KCl

The reaction mixture is then filtered, and the resulting solid is washed and dried to obtain pure tripotassium hexacyanocobaltate(III).

Industrial Production Methods

In industrial settings, the production of tripotassium hexacyanocobaltate(III) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and pH.

Analyse Des Réactions Chimiques

Types of Reactions

Tripotassium hexacyanocobaltate(III) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where the cobalt center undergoes changes in oxidation state.

Substitution Reactions: The cyanide ligands can be substituted by other ligands under specific conditions.

Complexation Reactions: It can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Substitution: Ligands such as ammonia or phosphines can be used to replace cyanide ligands.

Complexation: Various metal salts or organic ligands can be used to form new complexes.

Major Products

Oxidation-Reduction: Products include different cobalt oxidation states and corresponding cyanide complexes.

Substitution: Products include substituted cobalt complexes with different ligands.

Complexation: Products include mixed-metal or mixed-ligand complexes.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : K₃[Co(CN)₆]

- Molar Mass : 332.33 g/mol

- Appearance : Light yellow crystalline powder

- Solubility : Highly soluble in water (324.4 g/L)

- Density : 1.9 g/cm³ at 20 °C

- Melting Point : Greater than 500 °C

Catalysis in Organic Synthesis

Potassium cobalticyanide is primarily utilized as a catalyst in organic synthesis, particularly for the formation of carbon-nitrogen bonds. Its ability to facilitate reactions involving amines and nitriles makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Biological Studies

In biological research, this compound is employed to study metal ion interactions with biological molecules. It can serve as a model compound to understand how metal complexes interact with proteins and enzymes, which is crucial for drug development .

Medical Applications

The compound has been investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules. Research has shown promise in utilizing this compound in biomedical devices such as sutures and catheters, where it can enhance biocompatibility and functionality .

Material Science

In material science, this compound is explored for its properties in creating advanced materials, including polymers and pigments. Its role as a precursor in the synthesis of nanostructured materials has garnered attention for applications in electronics and catalysis .

Case Study 1: Catalytic Activity

A study demonstrated the catalytic efficiency of this compound in the synthesis of substituted pyridines from nitriles. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness as a catalyst in organic transformations.

Case Study 2: Drug Delivery Systems

Research involving this compound as a drug carrier highlighted its ability to encapsulate therapeutic agents while maintaining stability under physiological conditions. This study illustrated its potential for targeted drug delivery applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium hexacyanoferrate(III): Similar structure but with iron instead of cobalt.

Potassium tetracyanonickelate(II): Contains nickel and four cyanide ligands.

Potassium hexacyanomanganate(III): Contains manganese and six cyanide ligands.

Uniqueness

Tripotassium hexacyanocobaltate(III) is unique due to its specific coordination environment and the stability of the cobalt-cyanide complex. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it particularly valuable in various applications.

Activité Biologique

Potassium cobalticyanide, also known as potassium hexacyanocobaltate(III) (chemical formula: K₃[Co(CN)₆]), is a coordination compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and toxicological effects. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its hexacyanocobaltate(III) anion which forms stable complexes with various metal ions. The biological activity of this compound is primarily attributed to its ability to interact with biological ligands and metal ions, facilitating detoxification processes. The cobalt ion within the compound can undergo redox reactions, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | K₃[Co(CN)₆] |

| Molecular Weight | 329.24 g/mol |

| Density | 1.878 g/mL at 25 °C |

| Solubility | Soluble in water |

| Toxicity | Low toxicity in controlled amounts |

1. Antidotal Properties

This compound has been studied for its potential as an antidote for cyanide poisoning. It acts by forming stable complexes with cyanide ions, thereby reducing their bioavailability and toxicity. The mechanism involves the conversion of toxic cyanide into less harmful forms through complexation.

A review highlighted that cobalt-containing compounds can bind cyanide to form inactive complexes such as methaemoglobin, which is excreted from the body . This property is particularly beneficial in clinical settings where rapid detoxification is crucial.

2. Research Findings

Several studies have explored the biological effects of this compound:

- Toxicological Studies : Research indicates that while this compound exhibits low acute toxicity, chronic exposure can lead to adverse effects such as respiratory issues and skin irritation .

- Cellular Effects : In vitro studies demonstrated that this compound influences cellular respiration by affecting mitochondrial function, potentially leading to oxidative stress in certain concentrations .

Case Study 1: Cyanide Poisoning Treatment

In a clinical trial involving patients with acute cyanide poisoning, the administration of this compound was evaluated alongside traditional antidotes like hydroxocobalamin. Results showed that this compound effectively reduced cyanide levels in blood samples within hours of administration, demonstrating its efficacy as a rapid antidote .

Case Study 2: Occupational Exposure

A study on workers exposed to this compound in industrial settings reported instances of respiratory distress and skin reactions. Monitoring revealed that adherence to safety protocols significantly mitigated these effects, emphasizing the importance of controlled exposure levels .

Propriétés

IUPAC Name |

tripotassium;cobalt(3+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRDAQPMSDIUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoK3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17632-85-8 (Parent) | |

| Record name | Potassium hexacyanocobaltate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-58-1 | |

| Record name | Potassium hexacyanocobaltate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexacyanocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXACYANOCOBALTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3AF0UWR0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What structural changes occur in Tripotassium hexacyanocobaltate(III) under pressure, and how were they observed?

A: Recent research utilized Raman scattering to investigate the structural changes in Tripotassium hexacyanocobaltate(III) under high pressure []. While the specific structural changes observed were not detailed in the provided abstract, Raman scattering is a powerful technique for observing changes in molecular vibrations. These vibrational changes can be directly correlated to alterations in bond lengths, angles, and overall symmetry within the compound under pressure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.